1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile
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Overview
Description
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a benzodioxole moiety substituted with two fluorine atoms
Preparation Methods
The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride.
Cyclobutane Ring Formation: The cyclobutane ring is introduced through a cyclization reaction, often involving the use of a suitable base and solvent.
Introduction of the Nitrile Group: The nitrile group is typically introduced via a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the cyclobutane intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares the benzodioxole moiety but has a cyclopropane ring instead of a cyclobutane ring.
5-Bromo-2,2-difluoro-1,3-benzodioxole: This compound has a bromine atom instead of a nitrile group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the benzodioxole moiety with a cyclobutane ring and a nitrile group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9F2NO2 |
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Molecular Weight |
237.20 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9F2NO2/c13-12(14)16-9-3-2-8(6-10(9)17-12)11(7-15)4-1-5-11/h2-3,6H,1,4-5H2 |
InChI Key |
PHUHQEMDTRKMIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC3=C(C=C2)OC(O3)(F)F |
Origin of Product |
United States |
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